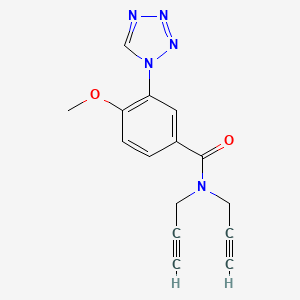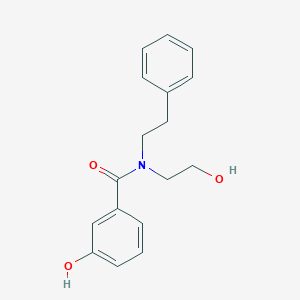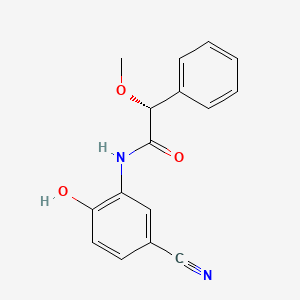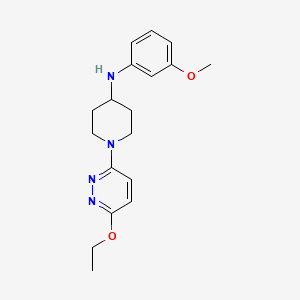
4-methoxy-N,N-bis(prop-2-ynyl)-3-(tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N,N-bis(prop-2-ynyl)-3-(tetrazol-1-yl)benzamide, commonly known as MPTB, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. MPTB is a tetrazole-based compound that has been synthesized using various methods, and its mechanism of action has been explored in detail.
科学的研究の応用
MPTB has been used in various scientific research applications, including as a tool for studying the role of protein-protein interactions in disease. MPTB has been shown to inhibit the interaction between two proteins, which has potential therapeutic applications in diseases such as cancer and Alzheimer's. MPTB has also been used as a tool for studying the mechanism of action of certain enzymes, as well as for studying the function of certain receptors in the brain.
作用機序
MPTB is believed to inhibit protein-protein interactions by binding to a specific site on one of the proteins, thereby preventing the interaction with the other protein. This mechanism has been confirmed through various studies, including X-ray crystallography and NMR spectroscopy. MPTB has also been shown to inhibit the activity of certain enzymes, although the exact mechanism of inhibition is not yet fully understood.
Biochemical and physiological effects:
MPTB has been shown to have various biochemical and physiological effects, including a decrease in cell proliferation in cancer cells, as well as a decrease in the activity of certain enzymes. MPTB has also been shown to have an effect on the function of certain receptors in the brain, although the exact nature of this effect is not yet fully understood.
実験室実験の利点と制限
MPTB has several advantages for use in lab experiments, including its ability to selectively inhibit protein-protein interactions, as well as its ease of synthesis and purification. However, MPTB also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on MPTB, including further studies on its mechanism of action, as well as its potential therapeutic applications in diseases such as cancer and Alzheimer's. Additionally, further research is needed to fully understand the effects of MPTB on the function of certain receptors in the brain. Finally, the synthesis of analogs of MPTB may lead to compounds with improved efficacy and reduced toxicity.
In conclusion, MPTB is a small molecule compound with potential applications in scientific research. Its ability to selectively inhibit protein-protein interactions has potential therapeutic applications in diseases such as cancer and Alzheimer's. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
MPTB can be synthesized using various methods, including the reaction of 4-methoxy-3-nitrobenzoic acid with propargyl bromide, followed by reduction of the nitro group to an amine, and then coupling with tetrazole-1-yl-acetic acid. Another method involves the reaction of 4-methoxy-3-nitrobenzoic acid with propargyl alcohol, followed by reduction and coupling with tetrazole-1-yl-acetic acid. Both methods result in the formation of MPTB, which can be purified using column chromatography.
特性
IUPAC Name |
4-methoxy-N,N-bis(prop-2-ynyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-4-8-19(9-5-2)15(21)12-6-7-14(22-3)13(10-12)20-11-16-17-18-20/h1-2,6-7,10-11H,8-9H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFQSVHUNPSBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC#C)CC#C)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648054.png)

![N-[(1-benzyl-5-methylpyrrolidin-3-yl)methyl]-3-hydroxybenzamide](/img/structure/B7648063.png)
![3-hydroxy-N-[(2-propoxypyridin-4-yl)methyl]benzamide](/img/structure/B7648078.png)
![3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648083.png)

![N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7648100.png)
![3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one](/img/structure/B7648104.png)
![[4-[2-(2-Hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]-(2-propyloxan-4-yl)methanone](/img/structure/B7648134.png)


![(4-Methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone](/img/structure/B7648154.png)

